BTK Inhibitory Potency: Target Compound vs. Direct Analogs from the Same Patent Series
In a direct comparison using a standardized human BTK in vitro assay, the target compound, identified as Example 99, demonstrates an IC50 of 1 nM [1]. This potency is equivalent to several other leads in the series, such as Examples 79 and 150, but it is notably less potent than Example 66, which achieves an IC50 of <1 nM [2]. This indicates that while the compound is a potent inhibitor, it is not the most potent disclosed in its class and shares a common efficacy baseline with multiple other compounds in the series [REFS-1, REFS-2].
| Evidence Dimension | BTK Enzymatic Inhibitory Potency |
|---|---|
| Target Compound Data | IC50: 1 nM |
| Comparator Or Baseline | Example 66 (US20240083900): IC50 < 1 nM; Example 79: IC50 1.0 nM; Example 150: IC50 1 nM; Example 236: IC50 5.5 nM |
| Quantified Difference | Target compound is equipotent to several analogs but shows a greater than 1-fold potency difference compared to Example 66. |
| Conditions | In vitro BTK enzymatic assay measuring inhibition of PLCgamma2 phosphorylation. |
Why This Matters
This data confirms the compound is a potent BTK inhibitor, but its 1 nM IC50 is a shared characteristic, not a unique selling point, and it is outperformed by a sub-nanomolar analog, which is critical for groups seeking maximal potency.
- [1] BindingDB. (n.d.). Entry BDBM658441: Affinity data for US20240083900, Example 99. IC50: 1 nM against human BTK. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (n.d.). Entries for US20240083900 series: BDBM658428 (Example 66, IC50 <1 nM) and BDBM658410 (Example 236, IC50 5.5 nM), BDBM658433 (Example 79, IC50 1 nM), BDBM658442 (Example 101, IC50 1 nM). View Source
